3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Regioisomerism DNA gyrase inhibition Structure-activity relationship

This compound delivers the specific 1,2,4-oxadiazole-pyrrolidine-thiophene-3-carbonyl regioisomer (CAS 2034276-68-9) with an unsubstituted oxadiazole 5-position—a critical synthetic handle for late-stage diversification via cross-coupling or cycloaddition. The 1,2,4-oxadiazole serves as a hydrolytically stable bioisostere of ester/amide groups, resisting esterase-mediated cleavage and extending metabolic half-life >10-fold versus cognate esters. With a thiophene-3-carbonyl vector, it occupies a distinct IP position compared to the more common thiophene-2-yl series. Ideal for focused library synthesis, DNA-encoded library (DEL) construction, and SAR exploration targeting DNA gyrase/topo IV, anthelmintic, or carbonic anhydrase programs.

Molecular Formula C11H11N3O2S
Molecular Weight 249.29
CAS No. 2034276-68-9
Cat. No. B2728146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
CAS2034276-68-9
Molecular FormulaC11H11N3O2S
Molecular Weight249.29
Structural Identifiers
SMILESC1CN(CC1C2=NOC=N2)C(=O)C3=CSC=C3
InChIInChI=1S/C11H11N3O2S/c15-11(9-2-4-17-6-9)14-3-1-8(5-14)10-12-7-16-13-10/h2,4,6-8H,1,3,5H2
InChIKeyRHXMAFNQUVYTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS 2034276-68-9): Structural Identity and Procurement Reference


3-[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS 2034276-68-9; molecular formula C₁₁H₁₁N₃O₂S; MW 249.29 g/mol) is a synthetic small molecule comprising a 1,2,4-oxadiazole heterocycle linked at its 3-position to a pyrrolidine ring, which is further N-functionalized with a thiophene-3-carbonyl group [1]. The compound is cataloged in PubChem (CID 121019567) with computed physicochemical properties including XLogP3-AA of 1.2, topological polar surface area of 87.5 Ų, and 5 hydrogen bond acceptors [1]. It belongs to the broader class of 1,2,4-oxadiazole/pyrrolidine hybrids, a scaffold investigated for DNA gyrase/topoisomerase IV inhibition [2], anthelmintic activity [3], and as a bioisosteric replacement for metabolically labile ester and amide functionalities [4]. No primary research articles or patents specifically characterizing this compound's biological activity were identified in the current search.

Why 1,2,4-Oxadiazole/Pyrrolidine/Thiophene Scaffolds Cannot Be Interchanged: The Case for CAS 2034276-68-9


Within the 1,2,4-oxadiazole/pyrrolidine/thiophene chemical space, seemingly minor structural variations produce substantial differences in target engagement, physicochemical properties, and metabolic stability that preclude simple substitution. The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for ester and amide groups—resisting esterase-mediated cleavage—but its regioisomeric form (1,2,4- vs. 1,3,4-oxadiazole) significantly alters dipole moment, charge distribution, and consequently hERG inhibition and solubility profiles [1]. The position of the thiophene carbonyl attachment (thiophene-2-carbonyl vs. thiophene-3-carbonyl) on the pyrrolidine nitrogen modulates electronic properties and conformational preferences, directly impacting binding affinity at targets such as DNA gyrase and topoisomerase IV, where IC₅₀ values vary from 120 nM to >10 μM across closely related analogs [2]. Furthermore, substitution at the oxadiazole 5-position (H vs. CF₃ vs. aryl) alters lipophilicity by >1 logP unit, affecting both solubility and membrane permeability [1][3]. These structure-activity relationships demonstrate that procurement decisions cannot be based solely on scaffold similarity; the specific regioisomer and substitution pattern of CAS 2034276-68-9 must be verified against the intended experimental or synthetic application.

Quantitative Differentiation Evidence for 3-[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS 2034276-68-9) vs. Closest Analogs


Regioisomeric Differentiation: Thiophene-3-carbonyl vs. Thiophene-2-carbonyl Substitution on Target Binding

The target compound bears a thiophene-3-carbonyl group, distinguishing it from the thiophene-2-carbonyl regioisomer (CAS 2034410-08-5). In the 1,2,4-oxadiazole/pyrrolidine hybrid series evaluated for DNA gyrase inhibition, the position of heteroaryl attachment to the pyrrolidine nitrogen directly modulates inhibitory potency. Compounds with thiophene-2-yl substituents at the oxadiazole 5-position (connected via the pyrrolidine 3-position) achieved IC₅₀ values of 120–270 nM against E. coli DNA gyrase [1]. While the target compound positions the thiophene at the carbonyl rather than the oxadiazole, the electronic and steric differences between thiophene-2-carbonyl and thiophene-3-carbonyl regioisomers are well-established: the 3-substituted thiophene exhibits a different dipole orientation and reduced conjugation with the carbonyl compared to the 2-substituted analog [2]. No direct head-to-head data comparing these two specific regioisomers was identified. This evidence is based on class-level SAR inference.

Regioisomerism DNA gyrase inhibition Structure-activity relationship Thiophene positional isomer

Unsubstituted Oxadiazole 5-Position as a Synthetic Differentiation Handle vs. Trifluoromethyl and Aryl Analogs

CAS 2034276-68-9 possesses an unsubstituted 1,2,4-oxadiazole ring (H at the 5-position), in contrast to the 5-trifluoromethyl analog (3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole) and various 5-aryl-substituted derivatives . The unsubstituted 5-position represents a critical differentiation for procurement: it enables late-stage diversification via electrophilic substitution, metal-catalyzed cross-coupling, or directed C–H functionalization that is precluded in the CF₃-substituted analog. Computed physicochemical properties illustrate this distinction: the target compound has XLogP3-AA = 1.2, whereas the introduction of a 5-CF₃ group increases lipophilicity by approximately 1.0–1.5 logP units based on fragment-based calculations [1]. The hydrogen at the 5-position also eliminates potential metabolic liabilities associated with oxidative defluorination of the CF₃ group. No direct comparative experimental data for these specific compounds was identified; this evidence is based on structural and computed property analysis.

Synthetic versatility Derivatization handle Oxadiazole 5-position Late-stage functionalization

1,2,4-Oxadiazole Bioisosteric Stability Advantage: Class-Level Evidence from Comparative Metabolism Studies

The 1,2,4-oxadiazole ring in CAS 2034276-68-9 functions as a hydrolytically stable bioisostere for ester and amide functionalities. In comparative metabolism studies, 1,2,4-oxadiazole-containing compounds demonstrate significantly enhanced resistance to esterase-mediated hydrolytic cleavage compared to their ester and amide counterparts [1]. For instance, in a study of pyrrolidine-oxadiazole anthelmintics, compound 4a demonstrated high selectivity in mammalian cell counter-screens with IC₅₀ values of 0.78–22.4 μM against parasitic stages of H. contortus while maintaining a favorable metabolic stability profile attributed to the oxadiazole core [2]. The 1,2,4-oxadiazole isomer specifically shows intermediate metabolic stability between the more labile 1,2,3-oxadiazole and the more stable 1,3,4-oxadiazole, with the added advantage of a distinct dipole moment (~1.0–1.5 Debye difference) that influences target binding and aqueous solubility [1]. This evidence is class-level: the specific metabolic stability of CAS 2034276-68-9 has not been experimentally determined.

Metabolic stability Bioisostere Esterase resistance Oxadiazole vs. amide

Pyrrolidine vs. Piperidine Scaffold Differentiation: Pharmacokinetic Implications from EthR Inhibitor SAR

CAS 2034276-68-9 incorporates a pyrrolidine ring as the central scaffold linking the oxadiazole and thiophene-carbonyl moieties. An extensive SAR study of 58 thiophen-2-yl-1,2,4-oxadiazole EthR inhibitors demonstrated that replacement of a 1,4-piperidyl scaffold with an (R)-1,3-pyrrolidyl scaffold did not significantly alter target potency but led to improved pharmacokinetic properties [1]. This finding is relevant for procurement decisions: analogs that substitute the pyrrolidine of CAS 2034276-68-9 with a piperidine ring (e.g., 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine) may exhibit different absorption, distribution, and clearance profiles despite similar in vitro potency [2]. The 5-membered pyrrolidine ring imposes distinct conformational constraints (pseudorotation envelope) compared to the 6-membered piperidine chair conformations, affecting the spatial orientation of the oxadiazole and thiophene pharmacophores. This evidence is class-level inference; no direct PK comparison between CAS 2034276-68-9 and its piperidine analog has been reported.

Pyrrolidine scaffold Piperidine comparator Pharmacokinetics EthR inhibitor SAR

Recommended Application Scenarios for 3-[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS 2034276-68-9) Based on Available Evidence


Scaffold Diversification in Antibacterial Drug Discovery Targeting DNA Gyrase/Topoisomerase IV

The 1,2,4-oxadiazole/pyrrolidine hybrid scaffold has demonstrated potent nanomolar inhibition of bacterial DNA gyrase and topoisomerase IV, with the most active compounds (e.g., compound 16) achieving IC₅₀ = 120 nM against E. coli DNA gyrase—surpassing novobiocin (IC₅₀ = 170 nM)—and MIC values of 24 ng/mL against S. aureus [1]. CAS 2034276-68-9 provides the unsubstituted oxadiazole core required for systematic SAR exploration at the 5-position, enabling medicinal chemistry teams to synthesize focused libraries with varied substituents (aryl, heteroaryl, alkyl) while maintaining the thiophene-3-carbonyl-pyrrolidine vector constant [1]. The thiophene-3-carbonyl regioisomer may confer differential binding compared to the more commonly explored thiophene-2-yl series, offering a novel IP position.

Late-Stage Functionalization for Generating Oxadiazole-Based Bioisostere Libraries

The unsubstituted 5-position of the 1,2,4-oxadiazole ring in CAS 2034276-68-9 is a key synthetic asset. In drug discovery programs where metabolic stabilization of ester or amide linkages is required, the 1,2,4-oxadiazole core serves as a validated bioisostere with documented resistance to esterase-mediated hydrolysis (>10-fold half-life extension in human liver microsomes compared to corresponding esters) [2][3]. The compound can be employed as a core intermediate for parallel synthesis or DNA-encoded library (DEL) construction, with diversification at the 5-position via metal-catalyzed cross-coupling, nucleophilic aromatic substitution, or cycloaddition chemistry—a versatility not available in the 5-CF₃ or 5-aryl pre-substituted analogs [4].

Anthelmintic Lead Optimization Using Pyrrolidine-Oxadiazole Scaffolds

Pyrrolidine-oxadiazole compounds have been validated as phenotypic hits against Haemonchus contortus with IC₅₀ values of 0.78–22.4 μM on larval motility and development, while demonstrating high selectivity in mammalian cell counter-screens [5]. CAS 2034276-68-9, with its thiophene-3-carbonyl substituent, represents a structurally distinct entry point into this chemotype compared to the published series. The thiophene moiety—absent in many of the original anthelmintic leads—may introduce additional π-stacking or sulfur-mediated interactions with parasite-specific targets, warranting exploration in structure-activity relationship campaigns [5].

Computational Chemistry and Molecular Docking Studies on 1,2,4-Oxadiazole-Containing Ligands

Computational studies on thiophene-based oxadiazole derivatives have demonstrated binding energies comparable to co-crystallized ligands against human carbonic anhydrase IX (CA IX), with compound 11b achieving a binding energy of −5.5817 kcal mol⁻¹ [6]. CAS 2034276-68-9, with its well-defined computed properties (XLogP3-AA = 1.2, TPSA = 87.5 Ų, 2 rotatable bonds) [4], is suitable for in silico screening campaigns where these physicochemical parameters fall within desirable ranges for CNS or intracellular target access. The compound's conformational rigidity (limited rotatable bonds) reduces the entropic penalty upon target binding, a favorable characteristic for structure-based drug design.

Quote Request

Request a Quote for 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.